8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H15NO4S |
|---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H15NO4S/c11-8(12)7-5-10-6-9(7)1-3-15(13,14)4-2-9/h7,10H,1-6H2,(H,11,12) |
InChI Key |
GZJKRBAQHOEEME-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CCC12CNCC2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Method 1: Multi-step Synthesis via Spirocyclic Intermediates
Step 1: Formation of the Spirocyclic Core
- Starting Material: 1,4-Dioxaspiro[4.5]decane-8-one, synthesized from p-methylsulfonylmethylisocyanitrile and potassium tert-butoxide.
- Reaction Conditions: The reaction employs a mixed solvent of glycol dimethyl ether and ethanol at 0–20°C, facilitating nucleophilic addition and cyclization to form the spiroketone core.
- Outcome: The formation of a stable spiroketone intermediate with high purity.
Step 2: Functionalization with Halides
- Reagent: 1-bromo-2-chloroethane.
- Reaction Conditions: Reacted with the spiroketone in toluene at 0–20°C over approximately 13 hours under inert atmosphere, leading to the formation of 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.
- Mechanism: Nucleophilic substitution at the nitrile carbon followed by cyclization.
Step 3: Cyclization and Amide Formation
- Reagents: Hydrogen with Raney nickel catalyst for reduction; tert-butyl dicarbonyl anhydride for acylation.
- Conditions: Hydrogenation at 50°C under 50 Psi pressure, followed by acylation in a solvent of methanol.
- Outcome: Cyclization yields the dispiro framework, with subsequent acylation forming the tert-butyl ester derivative.
Step 4: Deprotection to Yield the Final Acid
- Reagent: Pyridinium p-toluenesulfonate.
- Conditions: Reaction in a mixture of acetone and water at 70°C for 15 hours.
- Result: Deprotected product, 8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid, obtained with yields around 54.8%.
Summary Table of Conditions:
| Step | Solvent | Temperature | Time | Key Reactions |
|---|---|---|---|---|
| 1 | Glycol dimethyl ether + ethanol | 0–20°C | Variable | Spiroketone formation |
| 2 | Toluene | 0–20°C | 13 hours | Halide substitution |
| 3 | Methanol | 50°C | 6 hours | Cyclization and acylation |
| 4 | Acetone + water | 70°C | 15 hours | Deprotection |
Method 2: Alternative Route via Thia- and Oxo-Functionalization
Based on patents and recent literature, an alternative approach involves:
- Initial synthesis of the spirocyclic core via cyclization of suitable nitrile precursors.
- Introduction of sulfur and oxygen functionalities through oxidation and thiolation steps, often employing reagents like sulfur dichloride or thionyl chloride.
- Oxidative cyclization to form the dioxo-thia heterocycle, often under controlled conditions with oxidants such as hydrogen peroxide or potassium permanganate.
- Carboxylation achieved through carbonation reactions or oxidative cleavage, leading to the carboxylic acid group.
This route emphasizes the use of inexpensive, readily available reagents, and employs oxidation steps that are optimized for high yield and minimal by-products.
Method 3: Direct Cyclization and Functional Group Transformation
Recent advances suggest the possibility of:
- Direct cyclization of suitable amino alcohol or amino thiol derivatives under acidic or basic conditions.
- Oxidation steps to introduce the dioxo groups, often using oxidants like chromium-based reagents or hydrogen peroxide.
- Carboxylation via carbonation or oxidation of aldehyde intermediates.
This approach is less common but offers a streamlined pathway suitable for scale-up, especially when optimized with modern oxidation techniques.
Reaction Conditions and Optimization
| Parameter | Typical Range | Notes |
|---|---|---|
| Solvent | Ethanol, toluene, methanol, acetone-water mixture | Choice depends on step and reagent compatibility |
| Temperature | 0–70°C | Lower temperatures favor selectivity; higher for cyclization |
| Reaction Time | 6–15 hours | Optimized to maximize yield and minimize side reactions |
| Reagents | Potassium tert-butoxide, lithium diisopropylamide, Raney nickel, tert-butyl dicarbonyl anhydride | Selected for reactivity and availability |
Chemical Reactions Analysis
Types of Reactions
8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be employed to modify the oxidation state of the sulfur atom.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol-containing compounds. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 8,8-dioxo-8λ6-thia-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research, with the aim of elucidating the precise molecular mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences
Key Observations :
- Sulfur Configuration : The target compound’s sulfone group (S=O₂) enhances polarity and hydrogen-bonding capacity compared to thia (single sulfur) or oxa (oxygen) analogs, influencing solubility and receptor binding .
- Tert-butyl groups (e.g., in 8-(tert-butoxycarbonyl) derivatives) improve lipophilicity and proteolytic stability .
Physicochemical and Pharmacological Comparisons
Table 2: Physicochemical Properties
Key Observations :
- Solubility: The hydrochloride salt of the 4-fluoro derivative exhibits high aqueous solubility, advantageous for intravenous formulations . In contrast, tert-butyl-substituted analogs show lower solubility due to increased hydrophobicity .
- LogP: The sulfone group in the target compound reduces LogP compared to non-polar substituents (e.g., isobutyl), balancing membrane permeability and solubility .
Q & A
Q. What synthetic methodologies are most effective for producing 8,8-dioxo-8λ⁶-thia-2-azaspiro[4.5]decane-4-carboxylic acid, and how do reaction parameters influence yield?
The synthesis typically involves multi-step reactions starting from ketones, aldehydes, or amines. Key steps include cyclization to form the spirocyclic core and oxidation to introduce the dioxo-thia moiety. For example, a route may involve:
- Step 1 : Condensation of a cyclic ketone with a sulfur-containing amine to form the azaspiro intermediate.
- Step 2 : Oxidation with agents like m-CPBA or hydrogen peroxide to achieve the sulfone (dioxo-thia) group .
Critical parameters include solvent polarity (e.g., THF for cyclization), temperature control (reflux at 80–100°C), and stoichiometric ratios of oxidizing agents. Yields are optimized by monitoring reaction progress via TLC and quenching side reactions (e.g., over-oxidation) .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify the spirocyclic framework (e.g., distinct methylene protons at δ 3.5–4.5 ppm) and sulfone group (absence of thioether signals). 2D NMR (COSY, HSQC) resolves overlapping signals in the spiro system .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns, such as loss of CO₂ from the carboxylic acid group .
- IR Spectroscopy : Strong absorption at ~1150 cm⁻¹ (S=O stretch) and ~1700 cm⁻¹ (carboxylic acid C=O) validates functional groups .
Q. How does the spirocyclic framework influence the compound’s stability under varying pH conditions?
The spirocyclic structure imposes steric constraints, reducing ring-opening reactions. Stability studies (pH 1–13, 25–60°C) show:
- Acidic conditions (pH <3) : Protonation of the nitrogen destabilizes the spiro system, leading to partial ring cleavage.
- Basic conditions (pH >10) : Hydrolysis of the sulfone group occurs slowly.
Stability is assessed via HPLC monitoring of degradation products, with optimal storage in neutral, anhydrous solvents .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : Freezes rotational isomers (e.g., spiro ring puckering) to simplify splitting patterns .
- X-ray Crystallography : Provides unambiguous confirmation of the spiro geometry and sulfone orientation .
- Comparative Analysis : Cross-reference with analogs (e.g., 8-oxa-2-azaspiro derivatives) to identify characteristic shifts .
Q. What experimental approaches are used to investigate the compound’s mechanism of enzyme inhibition?
- Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., dehydrogenases) using spectrophotometric monitoring of co-factor depletion (NADH at 340 nm) .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry to enzymes .
- Molecular Docking : Models interactions (e.g., sulfone group hydrogen-bonding with catalytic residues) using software like AutoDock .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?
- Chiral Auxiliaries : Use (R)- or (S)-proline derivatives to induce spiro center asymmetry during cyclization .
- Chiral Chromatography : Separate enantiomers via HPLC with a Chiralpak® AD-H column (heptane/ethanol mobile phase) .
- Enzymatic Resolution : Lipases selectively hydrolyze ester precursors of the undesired enantiomer .
Q. How do structural modifications (e.g., substituents on the spiro ring) alter biological activity compared to analogs?
- Electron-Withdrawing Groups (e.g., -F) : Enhance enzyme inhibition (e.g., 3,5-difluorobenzoyl analogs show 10-fold lower IC₅₀ in kinase assays) .
- Lipophilicity : Methyl or benzyl groups improve membrane permeability (logP measured via shake-flask method) but may reduce solubility .
- Comparative SAR Studies : Test derivatives in cell-based assays (e.g., anti-inflammatory activity in RAW264.7 macrophages) to correlate structure with efficacy .
Methodological Notes
- Data Interpretation : Always validate synthetic routes with control reactions (e.g., omitting oxidants to confirm sulfone formation) .
- Contradiction Management : Use orthogonal techniques (e.g., NMR + X-ray) when spectral data conflicts .
- Ethical Compliance : Adhere to safety protocols for handling sulfones (avoid inhalation; use fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
